(2S)-3-phenoxypropane-1,2-diol

Chiral Crystallization Phase Diagram Construction Enantiomeric Purity Analysis

Racemic or (2R)-enantiomer use causes inconsistent crystallization and analytical results. (2S)-3-Phenoxypropane-1,2-diol (CAS 139165-57-4) resolves this with defined stereochemistry (≥95%, up to 99% ee via enzymatic resolution). • Mp 62-64°C; distinct from (2R)-enantiomer - enables reliable crystallization-based purification. • Concentration-dependent specific rotation in CHCl₃ - ideal for chiral HPLC method development and chiral purity assessment. • Key fragment for drug discovery and metoprolol impurity reference standard. White solid; store 2-8°C; shipped at ambient temperature. Bulk quantities available.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 139165-57-4
Cat. No. B174995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-phenoxypropane-1,2-diol
CAS139165-57-4
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(CO)O
InChIInChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t8-/m0/s1
InChIKeyFNQIYTUXOKTMDM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-3-Phenoxypropane-1,2-diol: Overview & Key Properties


(2S)-3-phenoxypropane-1,2-diol, also known as (S)-3-phenoxypropane-1,2-diol, is an aromatic ether with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. It is a chiral compound with a defined stereochemistry at the C2 position, and it exists as a solid at 20°C. As a fragment molecule, it serves as a crucial scaffold for molecular linking, expansion, and modification, providing a structural basis for the design and screening of novel drug candidates. [1]

Chiral fragment scaffold for molecular design and lead optimization
Stereochemical control for asymmetric synthesis studies
Chiral reference standard for analytical method development

Critical Role of Stereochemistry for (2S)-3-Phenoxypropane-1,2-diol


The (2S)-enantiomer of 3-phenoxypropane-1,2-diol cannot be arbitrarily substituted by its (2R)-counterpart or the racemic mixture without significant consequences for experimental outcomes and process reliability. The (S)-enantiomer demonstrates a unique, concentration-dependent specific rotation that changes sign in chloroform, a property not observed in methanol, which directly impacts analytical method development and chiral purity assessment. [1] Furthermore, the (R)- and (S)-enantiomers exhibit markedly different melting points (341.5 K vs. 331.7 K) and enthalpies of fusion (31.8 kJ/mol vs. 28.0 kJ/mol), which has direct implications for crystallization-based purification strategies and solid-state formulation development. [2][3] The quantitative evidence presented below substantiates that stereochemical identity is a critical quality attribute that dictates the compound's utility in specific research and industrial contexts.

Target: (2S)-enantiomer
Potential substitutes (2R / racemate)
Unique melting point and fusion enthalpy profile governs crystallization behaviour
Different thermal properties may shift crystallization-based purification outcomes
Concentration-dependent specific rotation in chloroform supports chiral purity analysis
(2R) or racemate may not reproduce the chiroptical sign inversion, limiting method transfer
Racemic compound formation behaviour differs from halogenated analogs
Replacement with racemate or other glycerol ethers alters chiral resolution strategy

Quantitative Differentiation Evidence for (2S)-3-Phenoxypropane-1,2-diol


Enantiomer-Specific Melting Point and Enthalpy

Differential scanning calorimetry (DSC) analysis reveals that the (S)-enantiomer melts at 331.7 K with a fusion enthalpy (ΔfusH) of 28.0 kJ/mol. In contrast, the (R)-enantiomer exhibits a melting point of 341.5 K and a ΔfusH of 31.8 kJ/mol, representing a +9.8 K higher melting point and a +3.8 kJ/mol higher enthalpy of fusion. [1][2] This distinct thermal behavior is essential for designing and controlling crystallization processes, enabling the prediction of solid-state behavior and the optimization of purification strategies.

Enantiomer melting points
Reported
331.7 K vs 341.5 K
Informs purification strategy
DSC context; (R)-enantiomer +9.8 K higher melting point
Chiral Crystallization Phase Diagram Construction Enantiomeric Purity Analysis

Concentration-Dependent Specific Rotation

The specific rotation of (2S)-3-phenoxypropane-1,2-diol [(S)-13] undergoes a sign inversion from positive (+) to negative (−) with increasing concentration in chloroform (CHCl3). In contrast, no significant concentration-dependent change in specific rotation is observed in methanol (MeOH). [1] This behavior is attributed to intermolecular hydrogen bonding leading to self-assembly at higher concentrations, a property that is stereospecific and not shared by its enantiomer or racemate in the same manner.

Specific rotation sign
Head-to-head
Sign inversion in CHCl₃
Informs chiral analysis method
Concentration-dependent property; not observed in MeOH
Chiroptical Analysis Specific Rotation Hydrogen Bonding Studies

Biocatalytic Kinetic Resolution & Enantioselectivity

In lipase-catalyzed kinetic resolution using immobilized Burkholderia cepacia lipase (BCL), the racemic substrate rac-3-phenoxypropane-1,2-diol exhibits distinct enantio-preferences. The biocatalyst shows a preference for the (R)-form for monoacetylation at the primary hydroxyl group, while the (S)-form is preferentially converted to the diacetate. This process can achieve up to 99% enantiomeric excess (ee) for the desired product at 45-50% conversion. [1] This enantiodivergent behavior provides a direct, quantifiable advantage for accessing the (2S)-enantiomer with high optical purity.

Biocatalytic ee
Head-to-head
Up to 99% ee
Supports enantiomeric purity access
Lipase-catalyzed kinetic resolution with BCL
Biocatalysis Kinetic Resolution Lipase-Catalyzed Acylation

Racemic Compound Formation in Crystallization

Thermochemical analysis of the binary phase diagram for 3-phenoxypropane-1,2-diol enantiomers indicates that the racemate forms as a stable racemic compound upon crystallization. This contrasts with the chloro-, bromo-, and iodo-substituted analogs, which would form racemic conglomerates under the same conditions. [1] This class-level inference suggests that the (2S)-enantiomer has a distinct solid-state interaction profile compared to other halogenated glycerol ethers, impacting its behavior in chiral resolution processes.

Racemic compound formation
Class-level
Racemic compound vs. conglomerate
Impacts chiral separation design
Class-level; differs from halophenoxy analogs
Chiral Crystallography Solid-State Characterization Racemic Conglomerate vs. Compound

Best Application Scenarios for (2S)-3-Phenoxypropane-1,2-diol


Asymmetric Synthesis: Chiral Building Block

Leverage the high enantiomeric purity (up to 99% ee) achievable via lipase-catalyzed kinetic resolution [1] to access (2S)-3-phenoxypropane-1,2-diol as a key chiral synthon. Its defined stereochemistry is critical for constructing bioactive molecules where the (S)-configuration is required for target engagement and biological activity. The compound's utility as a fragment for molecular linking and expansion makes it a valuable starting material for lead optimization in drug discovery programs [2].

Reference Standard for Metoprolol Impurity Profiling

Employ (2S)-3-phenoxypropane-1,2-diol as a high-purity reference standard for the development and validation of analytical methods (e.g., HPLC, UPLC) used in the quality control of metoprolol and related beta-blocker pharmaceuticals. [3] The compound's well-defined physical properties and the availability of robust analytical data support its use in establishing impurity limits and ensuring batch-to-batch consistency in commercial production.

Solid-State Formulation & Crystallization Development

Utilize the precise thermal data (melting point: 331.7 K, ΔfusH: 28.0 kJ/mol) [4] to design and optimize crystallization processes for the purification and isolation of the (2S)-enantiomer. The knowledge that this compound forms a stable racemic compound [4] rather than a conglomerate is crucial for selecting appropriate chiral resolution techniques, such as diastereomeric salt formation or preferential crystallization, to achieve high chemical and enantiomeric purity.

Chiroptical Probe for Intermolecular Hydrogen Bonding

Exploit the unique, concentration-dependent specific rotation of (2S)-3-phenoxypropane-1,2-diol in chloroform [5] as a sensitive chiroptical probe to investigate self-assembly phenomena and intermolecular hydrogen bonding interactions in solution. This property is valuable for fundamental research in supramolecular chemistry and for developing novel sensing applications based on chiral recognition.

Application
Selection Property
Validation Focus
Asymmetric synthesis studies
Stereochemical control context
Enantiomeric purity and assembly integrity
Chiral reference standard for HPLC/UPLC
Enantiomeric identity and purity
Method specificity and impurity profiling
Crystallization process research
Thermal property context
Solid-state behaviour and purification strategy
Supramolecular chemistry research
Concentration-dependent chiroptical property
Intermolecular interaction studies

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